Methyl 2-methyl-2-(piperazin-1-yl)propanoate

PROTAC Linker Lipophilicity Solubility

PROTAC linker optimization often stalls due to excessive lipophilicity. Methyl 2-methyl-2-(piperazin-1-yl)propanoate solves this with a cLogP of 0.28-substantially lower than the ethyl ester analog (0.89)-improving aqueous solubility and reducing off-target membrane interactions. • ≥95% purity free base, optimized for organic-phase amide coupling and parallel library synthesis. • Free piperazine NH for direct warhead or E3 ligase ligand conjugation; methyl ester hydrolyzes to carboxylic acid for further derivatization. • Non-hazardous for transport; shipped ambient globally.

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
CAS No. 1182949-28-5
Cat. No. B1443385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-methyl-2-(piperazin-1-yl)propanoate
CAS1182949-28-5
Molecular FormulaC9H18N2O2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)OC)N1CCNCC1
InChIInChI=1S/C9H18N2O2/c1-9(2,8(12)13-3)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3
InChIKeyWEDJDAUUIPGYIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-methyl-2-(piperazin-1-yl)propanoate Procurement Guide


Methyl 2-methyl-2-(piperazin-1-yl)propanoate (CAS 1182949-28-5) is a small-molecule research chemical with the formula C9H18N2O2 and a molecular weight of 186.25 g/mol [1]. It is commercially available as a ≥95% purity building block , featuring a methyl ester group and a free piperazine amine. Its primary utility lies in serving as a synthetic intermediate, particularly as a PROTAC (Proteolysis Targeting Chimera) linker precursor, where the piperazine ring provides a semi-rigid, protonatable scaffold to modulate linker properties in heterobifunctional degraders [2].

Risks of Generic Substitution in PROTAC Linker Design


In the design of PROTACs and other bifunctional molecules, the linker is not a passive tether but a functional component that influences solubility, cellular permeability, and ternary complex formation [1]. Substituting Methyl 2-methyl-2-(piperazin-1-yl)propanoate with a generic piperazine building block (e.g., the ethyl ester, Boc-protected, or carboxylic acid analogs) without quantitative justification can compromise the entire development program. Altering the ester group (methyl vs. ethyl) significantly changes logP and aqueous solubility , while the choice of salt form (free base vs. dihydrochloride) directly dictates the solubility achievable in aqueous biological assays . Similarly, the piperazine ring's pKa, which dictates its protonation state in different cellular compartments, can be subtly altered by even minor structural modifications, impacting endosomal escape and overall degrader potency [2]. Therefore, a data-driven selection process is required, as detailed in the following evidence.

Quantitative Differentiators: Comparative Data


Methyl vs. Ethyl Ester: Lipophilicity and Solubility

For piperazine-based PROTAC linkers, the ester group (methyl vs. ethyl) directly influences the molecule's lipophilicity, a key determinant of solubility and permeability. The methyl ester derivative, Methyl 2-methyl-2-(piperazin-1-yl)propanoate, has a calculated LogP of 0.28, indicating higher aqueous solubility compared to its ethyl ester analog (LogP 0.89) .

PROTAC Linker Lipophilicity Solubility

Purity Specification as Procurement Baseline

The commercially available Methyl 2-methyl-2-(piperazin-1-yl)propanoate is supplied with a minimum purity specification of 95% [REFS-1, REFS-2]. This is a key differentiator from research-grade material synthesized in-house, where purity may be unverified, or from other vendors offering lower purity. While a 95% purity is a standard baseline for building blocks, it provides a verifiable starting point for quality assurance and ensures a consistent, known quantity of impurities before a critical synthetic step.

Synthetic Intermediate Purity Standard Reproducibility

Free Base vs. Dihydrochloride Salt Solubility

For researchers performing in vitro studies, the choice between the free base (this compound) and its dihydrochloride salt form is critical for aqueous solubility. While direct solubility data for the free base is not reported, the dihydrochloride salt form of the related methyl ester analog is explicitly stated to enhance solubility for in vitro studies . The free base offers the advantage of being readily soluble in organic solvents for organic synthesis reactions, whereas the salt form is preferred for direct use in aqueous biological assays .

Solubility Formulation PROTAC Linker

Piperazine Motif in PROTAC Linkers: Class-Level Benchmark

The piperazine motif is a validated and widely used component in PROTAC linkers [1]. While no direct activity data exists for this specific compound, its structural class (alkyl-piperazine linkers) has been shown to yield potent protein degraders. As a benchmark, a PROTAC incorporating a piperazine linker demonstrated an EC50 of 6.5 nM for HDAC6 protein degradation in MM1.S cells [2]. This class-level inference supports the use of this methyl ester as a viable building block for constructing novel PROTACs, with the expectation that the linker can be optimized to achieve low nanomolar degradation activity.

PROTAC Linker Protein Degradation Structure-Activity Relationship

Optimal Application Scenarios


PROTAC Design with Reduced Lipophilicity

This compound is a superior choice as a PROTAC linker precursor when the design goal is to lower the overall lipophilicity (LogP) of the heterobifunctional degrader. Its calculated LogP of 0.28 makes it less lipophilic than the ethyl ester analog (LogP 0.89), which can improve aqueous solubility and potentially reduce off-target membrane interactions . This is a data-driven selection criterion for optimizing linker properties in a SAR campaign.

Small Molecule Library and Kinase Inhibitor Synthesis

As a high-purity (≥95%) piperazine building block , this compound is ideally suited for the parallel synthesis of diverse compound libraries. The free piperazine amine serves as a versatile handle for attaching various warheads or E3 ligase ligands, while the methyl ester can be later hydrolyzed to a carboxylic acid for further conjugation. Its role in the synthesis of potential small molecule kinase inhibitors is supported by the broader application of 2-substituted piperazine derivatives .

Synthetic Methods for Mono-Substituted Piperazines

Patented methods for producing mono-substituted piperazine derivatives, including this class of compounds, involve specific reaction conditions (e.g., aminolysis of alkyl mesylates with piperazine) to achieve selective N-substitution . This compound can serve as a reference standard or starting material for developing and optimizing such synthetic methodologies, where controlling regio- and chemo-selectivity is paramount.

Organic Solubility for Conjugation Chemistry

In research workflows where the compound must be dissolved in organic solvents for subsequent conjugation reactions (e.g., amide coupling), the free base form (this product) is the appropriate choice. This is in contrast to the dihydrochloride salt form, which is formulated for enhanced solubility in aqueous buffers for direct use in cell-based assays . The procurement decision should be guided by the intended downstream use.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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